molecular formula C15H11FN4S B474566 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 1630031-40-1

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B474566
CAS No.: 1630031-40-1
M. Wt: 298.3g/mol
InChI Key: BQXZWCHKNUPJFM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorobenzylidene group, and a hydrosulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between a fluorobenzaldehyde and an amine derivative of the triazole ring.

    Addition of the Hydrosulfide Moiety: The hydrosulfide group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the compound can modulate cellular signaling pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorobenzylidene group and the hydrosulfide moiety, which confer distinct chemical and biological properties. These structural features enhance the compound’s reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1630031-40-1

Molecular Formula

C15H11FN4S

Molecular Weight

298.3g/mol

IUPAC Name

4-[(E)-(3-fluorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11FN4S/c16-13-8-4-5-11(9-13)10-17-20-14(18-19-15(20)21)12-6-2-1-3-7-12/h1-10H,(H,19,21)/b17-10+

InChI Key

BQXZWCHKNUPJFM-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F

SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F

Origin of Product

United States

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